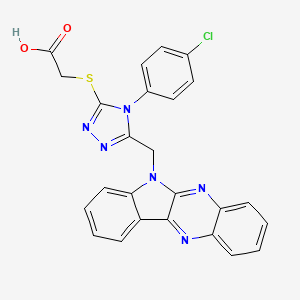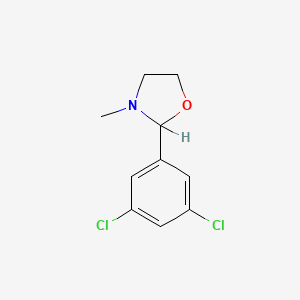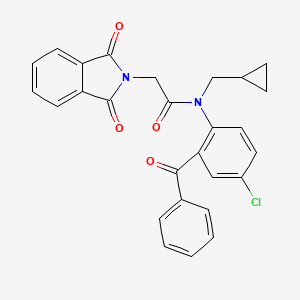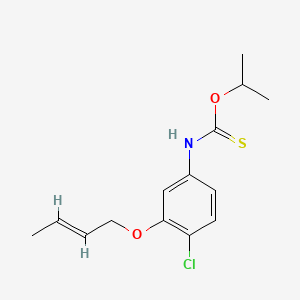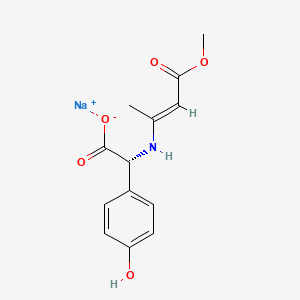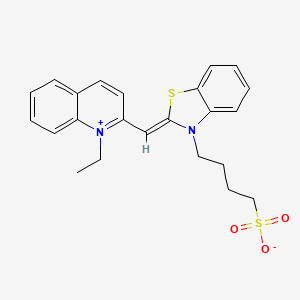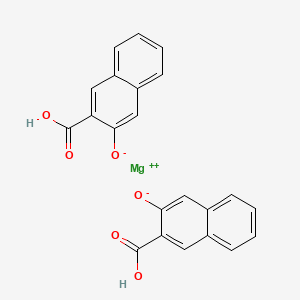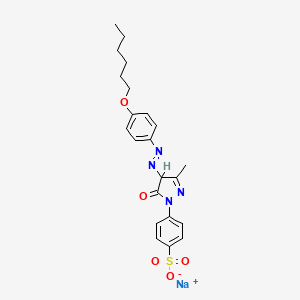
Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate: is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-(hexyloxy)aniline, using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group, yielding the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are commonly used.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in the study of azo-hydrazone tautomerism.
Biology:
- Investigated for its potential as a biological stain due to its azo group.
Medicine:
- Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry:
- Utilized in the production of pigments and dyes for textiles, plastics, and inks.
- Applied in the development of photoresponsive materials due to its azo group.
作用機序
The mechanism of action of Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate primarily involves its ability to undergo reversible photoisomerization. The azo group can switch between trans and cis configurations upon exposure to light, leading to changes in the molecular structure and properties. This photoisomerization process is crucial for its applications in photoresponsive materials and optical storage devices.
類似化合物との比較
Sodium 4-(4-(dimethylamino)phenyl)azo)benzenesulphonate: Similar in structure but with a dimethylamino group instead of a hexyloxy group.
Sodium 4-(4-(hexyloxy)phenyl)azo)benzenesulphonate: Lacks the pyrazolyl group, making it less complex.
Uniqueness:
- The presence of the hexyloxy group and the pyrazolyl group in Sodium 4-(4-((4-(hexyloxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate provides unique properties, such as enhanced solubility and specific reactivity, which are not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
38586-43-5 |
|---|---|
分子式 |
C22H25N4NaO5S |
分子量 |
480.5 g/mol |
IUPAC名 |
sodium;4-[4-[(4-hexoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H26N4O5S.Na/c1-3-4-5-6-15-31-19-11-7-17(8-12-19)23-24-21-16(2)25-26(22(21)27)18-9-13-20(14-10-18)32(28,29)30;/h7-14,21H,3-6,15H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChIキー |
IYGHTASGZVDGOP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




